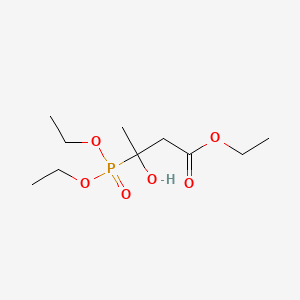![molecular formula C21H15FN2O5 B5000478 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5000478.png)
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid, also known as FFAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of inflammation and cancer cell growth. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of certain bacteria and fungi. This compound has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has several advantages for use in laboratory experiments, including its well-defined chemical structure and its ability to exhibit various biological activities. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid, including the development of new synthetic methods for its production, the investigation of its potential use in cancer therapy, and the exploration of its potential applications in other areas of scientific research. Further studies are also needed to fully understand its mechanism of action and to determine its potential toxicity and side effects.
Métodos De Síntesis
The synthesis of 4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid involves the reaction of 4-aminobenzoic acid with 4-fluorocinnamic acid, followed by the addition of furoyl chloride and ammonia. The resulting compound is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
4-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid has been studied extensively for its potential applications in scientific research. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O5/c22-15-7-3-13(4-8-15)12-17(24-20(26)18-2-1-11-29-18)19(25)23-16-9-5-14(6-10-16)21(27)28/h1-12H,(H,23,25)(H,24,26)(H,27,28)/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETJRGDFXSXKBV-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)F)/C(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5000403.png)

![1-[2-(2-ethoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B5000409.png)
![3-[2-(dibenzylamino)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B5000416.png)

![3-allyl-5-[2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000432.png)
![{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5000435.png)
![1-acetyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5000453.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5000455.png)

![methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5000459.png)
![N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-isopropylglycinamide](/img/structure/B5000465.png)
![N-[4-(benzyloxy)-3-methoxybenzyl]-N-[3-(dimethylamino)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5000470.png)
